N-Boc-4-iodopiperidine
Overview
Description
N-Boc-4-iodopiperidine, also known as tert-butyl 4-iodopiperidine-1-carboxylate, is a chemical compound with the molecular formula C10H18INO2 and a molecular weight of 311.16 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of an iodine atom at the 4-position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom .
Mechanism of Action
Target of Action
N-Boc-4-iodopiperidine, also known as Tert-butyl 4-iodopiperidine-1-carboxylate, is a complex organic compoundIt’s often used as an intermediate in the synthesis of various pharmaceutical compounds .
Mode of Action
The exact mode of action of this compound is not well-documented. As an intermediate, its role typically involves participating in various chemical reactions to form more complex structures. It’s often involved in coupling reactions in the synthesis of various pharmaceutical compounds .
Biochemical Pathways
As an intermediate in drug synthesis, it contributes to the formation of the final active pharmaceutical ingredient, which then interacts with biological systems and influences biochemical pathways .
Pharmacokinetics
As an intermediate, it’s typically transformed into other compounds before administration, so its pharmacokinetic profile would likely be less relevant than that of the final pharmaceutical product .
Result of Action
The direct molecular and cellular effects of this compound are not well-documented. As an intermediate, its primary role is in the synthesis of other compounds. The effects of the compound would therefore depend on the properties of the final synthesized product .
Action Environment
The action of this compound, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. Proper storage conditions for this compound include keeping it in a dark place, sealed, and at a temperature between 2-8°C . Its stability and efficacy in the synthesis of other compounds can be affected by these factors .
Preparation Methods
N-Boc-4-iodopiperidine can be synthesized through several synthetic routes. One common method involves the reaction of N-Boc-4-hydroxypiperidine with iodine in the presence of triphenylphosphine and imidazole in dichloromethane at 0°C . Another method involves the hydrogenation of N-Boc-4-piperidone to generate N-Boc-4-hydroxypiperidine, which is then iodinated . Industrial production methods typically involve similar reaction conditions but on a larger scale, with careful control of temperature and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
N-Boc-4-iodopiperidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is used in coupling reactions, such as the Iron-and Cobalt-Catalyzed Arylation of Azetidines, Pyrrolidines, and Piperidines.
Reduction Reactions: The compound can be reduced to N-Boc-4-aminopiperidine using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with Grignard reagents typically yield arylated piperidine derivatives .
Scientific Research Applications
N-Boc-4-iodopiperidine has a wide range of scientific research applications:
Comparison with Similar Compounds
N-Boc-4-iodopiperidine can be compared with other similar compounds, such as:
1-Boc-4-bromopiperidine: Similar in structure but contains a bromine atom instead of iodine.
4-Hydroxypiperidine: Lacks the Boc protecting group and iodine atom.
1-Boc-3-iodoazetidine: Contains an azetidine ring instead of a piperidine ring.
This compound is unique due to the presence of both the Boc protecting group and the iodine atom, which makes it particularly useful in specific synthetic applications .
Properties
IUPAC Name |
tert-butyl 4-iodopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWQFKUQVJNPKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447440 | |
Record name | N-Boc-4-iodopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301673-14-3 | |
Record name | N-Boc-4-iodopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-iodopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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